molecular formula C18H19N4NaO5 B578932 EINECS 240-469-0 CAS No. 16421-04-8

EINECS 240-469-0

Cat. No.: B578932
CAS No.: 16421-04-8
M. Wt: 394.363
InChI Key: ASTIPCIUNSIOGR-UHFFFAOYSA-M
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, each assigned a unique seven-digit identifier . EINECS compounds are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), requiring hazard assessments and registration with the European Chemicals Agency (ECHA) .

Properties

CAS No.

16421-04-8

Molecular Formula

C18H19N4NaO5

Molecular Weight

394.363

IUPAC Name

sodium;2-[[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-methylamino]acetate

InChI

InChI=1S/C18H20N4O5.Na/c1-22(11-17(23)24)21-20-14-10-15(26-2)13(9-16(14)27-3)19-18(25)12-7-5-4-6-8-12;/h4-10H,11H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1

InChI Key

ASTIPCIUNSIOGR-UHFFFAOYSA-M

SMILES

CN(CC(=O)[O-])N=NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 240-469-0 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.

    Introduction of the Triazenyl Group: The benzoylamino intermediate is then reacted with methylhydrazine under acidic conditions to introduce the triazenyl group.

    Acetylation: Finally, the triazenyl compound is acetylated using acetic anhydride and sodium acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

EINECS 240-469-0 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the triazenyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted benzoylamino derivatives.

Scientific Research Applications

EINECS 240-469-0 has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of EINECS 240-469-0 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cellular signaling and metabolic pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Similarity

Structural comparisons of EINECS compounds often employ computational tools like the Tanimoto index based on PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs . For example:

  • REACH Annex VI Table 3.1 compounds (labeled set) were used to cover 33,000 EINECS chemicals via similarity networks, demonstrating that 1,387 labeled compounds could predict properties for ~24× more substances .
  • Atom-centered fragment (ACF) analysis reveals that while some EINECS compounds share physicochemical properties with bioactive substances (e.g., ERGO reference compounds), structural uniqueness persists. For instance, 82% of ERGO compounds align structurally with EINECS, but others (e.g., DON, BDE47) exhibit distinct features .

Table 1: Structural Comparison Metrics

Compound Group Similarity Metric Coverage of EINECS Key Findings
REACH Annex VI Tanimoto ≥70% (2D) 33,000 compounds Small labeled sets enable large-scale read-across
ERGO Reference ACF analysis 72,520 compounds 23/28 ERGO compounds structurally align with EINECS; outliers highlight domain gaps

Physicochemical Properties

Physicochemical domains (e.g., hydrophobicity, bioavailability) are critical for hazard assessments. Key findings include:

  • ERGO vs. EINECS : ERGO compounds overlap significantly with EINECS in bioavailability-related properties (e.g., log P, solubility), but edge cases exist where properties exceed typical ranges .
  • QSAR Models: Substituted mononitrobenzenes and chlorinated alkanes were modeled using log Kow (octanol-water partition coefficient) to predict acute toxicity, covering 0.7% of EINECS chemicals .

Table 2: Physicochemical Property Ranges

Property EINECS Range Similar Compounds (Examples)
log Kow -2.34 to 2.15 (varies) Chlorinated alkanes: 1.8–2.15
Solubility (mg/mL) 0.18–0.75 Boronic acids: 0.24–0.75
Molecular Weight (Da) 151–235 Aromatic amines: 151–235

Toxicological Profiles

Toxicity predictions leverage high-throughput screening and QSAR models:

  • Pathway Perturbations : For EINECS compounds, 4.6–12.6% were predicted to disrupt molecular pathways (e.g., oxidative stress) at >85% accuracy thresholds .
  • Interspecies QSARs: Models for organothiophosphates and chlorinated alkanes link in vitro data to in vivo toxicity, reducing animal testing .

Table 3: Toxicity Prediction Accuracy

Compound Class Endpoint Coverage (%) Accuracy (%)
Substituted Nitrobenzenes Acute toxicity (fish) 0.7 85–90
Chlorinated Alkanes Immobilization (daphnids) 0.7 80–85

Key Challenges and Considerations

  • Structural vs. Physicochemical Domains : Compounds with overlapping physicochemical properties (e.g., log Kow) may diverge structurally, leading to unpredictable bioactivity .
  • Coverage Limitations : Only 54% of EINECS chemicals are classifiable into QSAR-ready groups, leaving gaps for complex mixtures (e.g., botanical extracts) .

Q & A

Q. How can I develop a predictive model for this compound’s reactivity under non-ambient conditions?

  • Methodological Answer :
  • Train machine learning models (e.g., Gaussian processes) on high-throughput experimental data (temperature, pressure, solvent dielectric constant).
  • Validate with ab initio molecular dynamics simulations.
  • Quantify uncertainty via Monte Carlo sampling and report confidence intervals .

Data Management & Reporting

Q. What criteria ensure ethical data sharing for studies involving this compound?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw data (spectra, assay results) in repositories like Zenodo or Figshare with unique DOIs.
  • Include metadata aligned with discipline-specific standards (e.g., MIAME for omics) .

Q. How should I address outliers in datasets measuring this compound’s adsorption kinetics?

  • Methodological Answer :
  • Apply Grubbs’ test to statistically identify outliers (α=0.05).
  • Investigate root causes (instrument calibration, sample contamination) via control experiments.
  • Report outlier handling methods (exclusion/imputation) in supplementary materials .

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